molecular formula C10H16N4O4 B1662732 Ipramidil CAS No. 83656-38-6

Ipramidil

Cat. No.: B1662732
CAS No.: 83656-38-6
M. Wt: 256.26 g/mol
InChI Key: JSKUFGFVEPNZDX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ipramidil involves the preparation of 1,2,5-oxadiazole-3,4-dicarboxamide derivatives. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ipramidil undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Ipramidil can be compared with other vasodilator compounds such as glyceryl trinitrate and other oxadiazole derivatives. What sets this compound apart is its biphasic vasodilator effect and its ability to increase the spontaneous beating rate of the heart . Similar compounds include:

Properties

CAS No.

83656-38-6

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide

InChI

InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)

InChI Key

JSKUFGFVEPNZDX-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Canonical SMILES

CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]

Synonyms

C80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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